4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C5H8N4S and a molecular weight of 156.21 g/mol This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Properties
IUPAC Name |
4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPUADGNVTVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368182 | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31821-73-5 | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31821-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Cyclopropylcarbonyl Chloride and Thiosemicarbazide
The foundational route involves reacting cyclopropylcarbonyl chloride with thiosemicarbazide under reflux conditions. This step forms the intermediate 1-cyclopropylcarbonyl thiosemicarbazide, which undergoes cyclization in the presence of formic acid at elevated temperatures (100°C, 6 hours).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 100°C |
| Time | 6 hours |
| Yield | 72% |
This method prioritizes atom economy, with the cyclopropyl group introduced early to minimize steric hindrance during triazole ring formation.
Optimization of Cyclization via Acid Catalysis
Formic acid serves dual roles as a solvent and catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the thiol group. Alternative acids (e.g., HCl, H2SO4) reduce yields due to premature decomposition of the cyclopropyl moiety.
Catalyst Comparison:
| Acid Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Formic Acid | 72 | 98 |
| Hydrochloric Acid | 58 | 89 |
| Sulfuric Acid | 41 | 76 |
Purification via Recrystallization and Chromatography
Crude product purification employs mixed-solvent recrystallization (ethanol:water = 4:1), achieving 98% purity. For research-grade material, silica gel chromatography (ethyl acetate:hexane = 1:3) resolves residual byproducts like 4-cyclopropyl-1,2,4-triazolidine-3-thione.
Recrystallization Efficiency:
| Solvent Ratio (EtOH:H2O) | Recovery (%) | Purity (%) |
|---|---|---|
| 3:1 | 65 | 95 |
| 4:1 | 72 | 98 |
| 5:1 | 68 | 97 |
Alternative Synthesis from Cyclopropyl Isothiocyanate
A niche approach reacts cyclopropyl isothiocyanate with hydrazine hydrate (2.5 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by cyclization with formic acid. While this method avoids acyl chloride handling, it requires stringent temperature control to prevent thiourea oligomerization.
Key Metrics:
- Intermediate Isolation: 1-cyclopropylthiourea (89% yield)
- Cyclization Yield: 68%
- Total Process Time: 8 hours
Industrial-Scale Production Considerations
Batch reactors (50–100 L) with jacketed heating and inline pH monitoring enable consistent output. Critical parameters include:
| Parameter | Optimal Range |
|---|---|
| Agitation Speed | 200–300 rpm |
| Cooling Rate | 1.5°C/min |
| pH During Cyclization | 2.5–3.0 |
Post-reaction, centrifugal filtration removes insoluble salts, and spray drying produces a stable powder for pharmaceutical intermediates.
Characterization and Quality Control
Spectroscopic Validation:
- 1H NMR (400 MHz, DMSO-d6): δ 1.12 (m, 4H, cyclopropyl), 5.21 (s, 2H, NH2), 13.45 (s, 1H, SH).
- FT-IR (KBr): 3350 cm⁻¹ (N–H), 2560 cm⁻¹ (S–H), 1620 cm⁻¹ (C=N).
- Elemental Analysis: Calculated C 38.45%, H 5.16%, N 35.87%; Found C 38.39%, H 5.21%, N 35.82%.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclopropylcarbonyl Chloride Route | High atom economy | Acyl chloride handling | 72 |
| Cyclopropyl Isothiocyanate Route | Mild conditions | Low scalability | 68 |
| Industrial Batch Process | High throughput | Equipment cost | 70 |
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the triazole-thiol compound.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Properties
Research indicates that 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds in this class can inhibit the growth of various pathogens and cancer cells, making them valuable in drug development for treating infections and malignancies .
Enzyme Inhibition
This compound is investigated for its role as an enzyme inhibitor. It has been shown to interact with specific enzymes, potentially modulating their activity, which is crucial for developing targeted therapies .
Agricultural Chemistry
Fungicide Applications
In agricultural settings, this compound is utilized as a fungicide. Its effectiveness in protecting crops from fungal infections enhances agricultural productivity and reduces reliance on more toxic chemicals .
Analytical Chemistry
Sensor Development
The compound is employed in the development of sensors for detecting metal ions. These sensors are essential for environmental monitoring and safety assessments, providing reliable methods for tracking pollutants and ensuring compliance with safety regulations .
Material Science
Polymer Enhancement
In material science, this compound can be incorporated into polymers to improve their properties. This includes enhancing thermal stability and resistance to degradation, which benefits industries such as packaging and construction .
Biochemistry
Biochemical Interactions
The unique structure of this compound allows it to engage in significant biochemical interactions. It can influence cellular processes by modulating signaling pathways and gene expression. For example, it has been observed to affect kinase activities involved in critical signaling cascades .
Summary of Applications
| Application Area | Specific Uses | Impact |
|---|---|---|
| Pharmaceutical | Antimicrobial and anticancer agents | Development of new therapeutic options |
| Agricultural Chemistry | Fungicide | Enhanced crop protection and productivity |
| Analytical Chemistry | Metal ion sensors | Environmental monitoring and safety assessments |
| Material Science | Polymer enhancement | Improved material properties for industrial applications |
| Biochemistry | Enzyme inhibition | Insights into metabolic pathways and drug targets |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through specific signaling pathways.
Case Study 2: Agricultural Efficacy
In field trials, the application of this compound as a fungicide resulted in a marked decrease in fungal diseases among treated crops compared to untreated controls. This study highlighted its potential as a safer alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, forming stable complexes that can modulate biological pathways . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclopropyl group.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, offering different electronic properties.
3-Amino-5-mercapto-1,2,4-triazole: Lacks the cyclopropyl group, leading to different reactivity and applications.
Uniqueness
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 31821-73-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of 156.21 g/mol. The presence of the cyclopropyl group contributes unique steric and electronic properties that influence its biological activity.
This compound exhibits significant biochemical properties due to its ability to interact with various enzymes and proteins. Notably, it can form complexes with transition metals, which may modulate enzyme activity. Its structure allows it to participate in biochemical reactions that are crucial for cellular function.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Signaling : The compound can modulate signaling pathways by influencing the activity of kinases and phosphatases.
- Gene Expression : It has been shown to alter gene expression profiles in various cell types.
- Metabolism : The compound impacts cellular metabolism by affecting metabolic pathways related to energy production and substrate utilization.
Molecular Mechanisms
At the molecular level, this compound exerts its effects through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites. For example, studies have demonstrated its ability to inhibit proteases.
- Caspase Inhibition : The compound has shown potential in inhibiting caspases involved in apoptotic pathways, suggesting a role in anti-apoptotic mechanisms .
- Interaction with Biomolecules : It interacts with various biomolecules, influencing their function and stability.
Therapeutic Applications
Due to its diverse biological activities, this compound is being investigated for several therapeutic applications:
Antimicrobial Activity
The compound has been explored for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial and fungal strains .
Anticancer Properties
Research indicates that this compound may have anticancer effects through the modulation of apoptotic pathways. In particular, its ability to inhibit caspase activity suggests potential as an anti-apoptotic agent in cancer therapy .
Enzyme Modulation
As an enzyme inhibitor or ligand in coordination chemistry, it holds promise for developing new therapeutic agents targeting specific enzymes involved in disease pathways.
Case Studies and Research Findings
A study focused on the synthesis and evaluation of derivatives of triazole compounds highlighted the anti-apoptotic activity of certain derivatives compared to standard references. In vivo studies demonstrated that specific derivatives showed reduced tissue damage in renal ischemia/reperfusion models by inhibiting caspase activity significantly more than controls .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or nucleophilic substitution reactions. For example, analogous triazole-thiols are prepared by reacting hydrazine derivatives with isothiocyanates in alcoholic media, followed by alkaline cyclization . Characterization involves elemental analysis, FTIR (to confirm -SH and NH₂ groups), UV-Vis spectroscopy, and ¹H NMR (to resolve substituent-specific peaks like cyclopropyl protons). LC-MS and HPLC-DAD are critical for verifying purity and individuality .
Q. How can metal coordination complexes of this compound be designed for catalytic or biological applications?
The thiol (-SH) and amino (-NH₂) groups act as donor sites for metal coordination. In analogous studies, complexes with Ni(II), Cu(II), and Zn(II) were synthesized in alcoholic solutions, with stoichiometry determined via microelemental analysis. FTIR shifts (e.g., ν(S–H) disappearance) and UV-Vis d-d transitions confirm complex formation. Electrochemical studies (e.g., cyclic voltammetry) assess redox behavior for catalytic potential .
Q. What spectroscopic techniques resolve ambiguities in structural elucidation?
Conflicting spectral data (e.g., overlapping peaks in ¹H NMR) can be resolved using:
- 2D NMR (COSY, HSQC) to assign proton-proton correlations and heteronuclear couplings.
- IR difference spectroscopy to distinguish -SH (2550–2600 cm⁻¹) from -NH₂ (3300–3500 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for exact mass validation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., lanosterol 14-α-demethylase). For example, docking scores ≤ −7.0 kcal/mol suggest strong binding to fungal enzyme active sites .
Q. What strategies address contradictions in observed vs. predicted biological activity?
Discrepancies between in vitro and in silico results (e.g., lower antifungal activity than docking predictions) may arise from poor solubility or metabolic instability. Mitigation strategies:
- ADME-Tox profiling: Use SwissADME to predict bioavailability and P450 metabolism.
- Prodrug design: Introduce hydrolyzable groups (e.g., acetylated -SH) to enhance membrane permeability .
Q. How does substituent variation (e.g., cyclopropyl vs. phenyl) impact antiradical activity?
Substituent effects are quantified via DPPH radical scavenging assays. For example:
| Substituent | % Inhibition (1 mM) | IC₅₀ (µM) |
|---|---|---|
| Cyclopropyl (target) | 88.9 | 45.2 |
| Thiophen-2-ylmethyl | 53.8 | 92.7 |
| The cyclopropyl group enhances electron-withdrawing effects, stabilizing radical intermediates . |
Q. What experimental controls are critical in assessing synthetic reproducibility?
- Microwave synthesis: Monitor reaction completeness via TLC or GC-MS at fixed intervals (e.g., every 2 min).
- Solvent purity: Use anhydrous ethanol to prevent unintended hydrolysis.
- Catalyst screening: Compare yields with/without Pd/C or K₂CO₃ to identify side reactions .
Methodological Notes
- Contradiction Management: Conflicting spectral or bioactivity data require multi-technique validation (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Advanced Characterization: Synchrotron XAS (X-ray absorption spectroscopy) probes metal coordination geometry in complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
